
4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
The compound “4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine” seems to be a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a ring of six carbon atoms, attached at the 4-position . The phenyl group is substituted with two fluorine atoms at the 2 and 6 positions .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, “ethyl 4-(2,6-difluorophenyl)nicotinate”, has been synthesized as a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists .
Scientific Research Applications
Structural and Chemical Insights
Crystal Structures and Pharmacological Activity : The study of dihydropyridine derivatives, including those related to "4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine," shows that the dihydropyridine ring often adopts a boat-type conformation, influencing the compounds' pharmacological activities as calcium channel antagonists. The degree of ring puckering was found to correlate with pharmacological activity, where compounds with minimal distortion exhibited higher activity (Fossheim et al., 1982).
Electrochemical and Photoluminescent Properties : Research on radical cation salts containing poly(beta-diketonate) rare earth complexes, which are structurally related to "this compound," reveals their significance in synthesizing materials with unique photoluminescent and magnetic properties. These compounds' crystal structures and their luminescence and paramagnetic characteristics were extensively studied (Pointillart et al., 2009).
Supramolecular Chemistry : The synthesis of 2,4,6-triarylpyridines, which share structural similarities with "this compound," has garnered attention due to their broad spectrum of biological and pharmaceutical properties. These compounds' p-stacking ability makes them valuable in supramolecular chemistry, suggesting their potential in developing novel therapeutic agents and materials (Maleki, 2015).
Pharmacological and Material Applications
Laser Flash Photolysis Study : Research involving fluorinated aryl azides related to "this compound" explored their behavior under laser flash photolysis. This study is critical for understanding these compounds' reactivity and potential applications in photoaffinity labeling, providing insights into the interactions between light and fluorinated compounds (Schnapp & Platz, 1993).
Synthetic Strategies and Reactivity : The synthesis of aryl-substituted piperidines from 1,2,3,6-tetrahydropyridines in superacids highlights the reactivity of such compounds and their potential for creating new molecules with enhanced biological activities. This work underscores the versatility of "this compound" derivatives in synthetic chemistry (Klumpp et al., 2001).
properties
IUPAC Name |
4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-4,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBWKMXQAMQLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-Ethyl-1,3,4-oxadiazol-2-YL)methyl]ethanamine](/img/structure/B1416210.png)
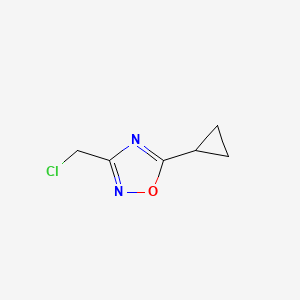

![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1416214.png)
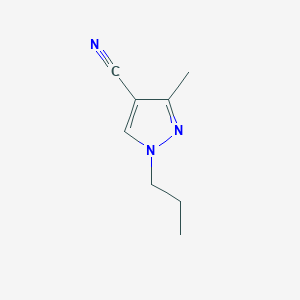
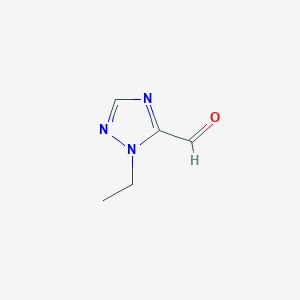
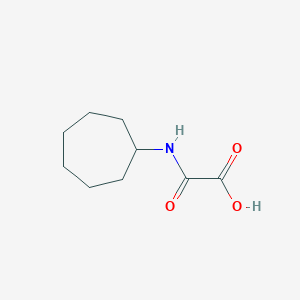
![2-Chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine](/img/structure/B1416221.png)


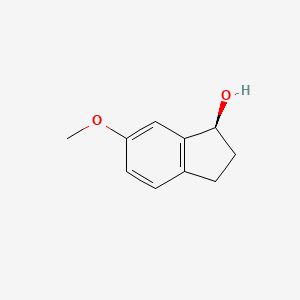

![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)
